3,5-Dicarboxybenzoate
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Overview
Description
Benzene-1,3,5-tricarboxylate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a benzene-1,3,5-tricarboxylic acid. It is a conjugate acid of a benzene-1,3,5-tricarboxylate(2-).
Scientific Research Applications
Sulfhydryl Group Determination
3,5-Dicarboxybenzoate derivatives have been utilized in biochemistry, particularly in the quantification of sulfhydryl groups in biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, demonstrating its application in biological samples, including blood, to investigate disulfide bond reactions (Ellman, 1959).
Metal Coordination Chemistry
In organometallic chemistry, derivatives of this compound have been employed as ligands in metal complex formation. Öfele et al. (1993) studied carbenes derived from imidazole and triazole, which react with simple metal carbonyls, indicating the utility of these carbenes, analogous to this compound, in metal-coordination chemistry (Öfele et al., 1993).
Synthesis and Structural Elucidation
In synthetic chemistry, the reduction of similar compounds to this compound has been explored. Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid, a compound structurally similar to this compound, highlighting the complexity and unexpected outcomes in such reduction processes (Ritmaleni et al., 2013).
Organostannoxane Macrocycle Networks
In the field of polymer chemistry, this compound derivatives have been utilized in constructing novel network structures. Chandrasekhar et al. (2007) reported the synthesis of a novel 2D network using pyrazole-3,5-dicarboxylic acid, a related compound, with dibenzyltin dichloride, demonstrating the potential of these structures in polymer science (Chandrasekhar et al., 2007).
Electrochemical Synthesis of Derivatives
In green chemistry, this compound analogs have been used in the electrochemical synthesis of compounds. Salehzadeh et al. (2013) demonstrated the electrochemical synthesis of benzoxazole derivatives from 3,5-di-tert-butylcatechol, showcasing an environmentally friendly synthesis method (Salehzadeh et al., 2013).
Properties
Molecular Formula |
C9H5O6- |
---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
3,5-dicarboxybenzoate |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-1 |
InChI Key |
QMKYBPDZANOJGF-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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